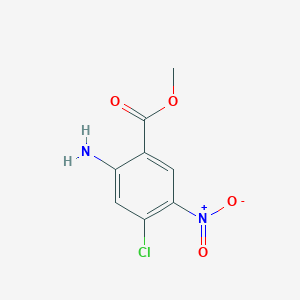

Methyl 2-amino-4-chloro-5-nitrobenzoate

Beschreibung

Methyl 2-amino-4-chloro-5-nitrobenzoate is a substituted benzoate ester featuring a nitro group at position 5, a chlorine atom at position 4, and an amino group at position 2. The ester moiety (methyl group) is attached to the carboxylate functional group. This compound belongs to a class of aromatic nitro derivatives, which are of significant interest in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKISRAJLSOKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579212 | |

| Record name | Methyl 2-amino-4-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78795-16-1 | |

| Record name | Methyl 2-amino-4-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-chloro-5-nitrobenzoate typically involves a multi-step process:

Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Chlorination: The nitro compound is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

Amination: Finally, the chlorinated nitro compound undergoes amination, where an amino group is introduced using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

Reduction: Methyl 2-amino-4-chloro-5-aminobenzoate.

Substitution: Methyl 2-amino-4-hydroxy-5-nitrobenzoate (if hydroxide is the nucleophile).

Oxidation: Methyl 2-nitroso-4-chloro-5-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-4-chloro-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-4-chloro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of Methyl 2-amino-4-chloro-5-nitrobenzoate vary in substituent groups, ester/acid forms, and functional group positions. Below is a detailed comparison based on available data from literature and commercial sources:

Table 1: Structural and Physicochemical Comparison

* Data for this compound is inferred based on structural analogs.

Key Research Findings

Bromomethyl and methoxy groups (in and ) alter electronic effects, with bromine increasing molecular weight and methoxy improving solubility .

Crystallography and Hydrogen Bonding: The amino group’s hydrogen-bonding capability likely promotes tighter crystal packing compared to non-polar substituents (e.g., methyl or bromomethyl). This is supported by studies on hydrogen-bonding patterns in molecular crystals . Esters like Methyl 2-chloro-5-methoxy-4-nitrobenzoate may exhibit different crystal structures due to methoxy-oxygen interactions .

Spectroscopic Characterization: Analogs such as methyl shikimate () highlight the use of NMR and FTIR to differentiate ester functionalities and substituent effects. Similar techniques apply to this compound .

Applications: Nitrobenzoate esters are intermediates in drug synthesis (e.g., antibiotics, anti-inflammatory agents). The amino group in the target compound may enable derivatization into bioactive molecules, whereas bromine or methoxy groups in analogs could serve as handles for further functionalization .

Biologische Aktivität

Methyl 2-amino-4-chloro-5-nitrobenzoate, a compound of interest in medicinal chemistry, exhibits various biological activities, primarily due to its structural features, which include an amino group, a nitro group, and a chloro substituent. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 228.62 g/mol

The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The nitro group can be reduced to form reactive species that may inhibit or activate specific biological pathways. The compound's mechanism of action can involve:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to specific receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.25 µg/mL |

| Escherichia coli | <0.5 µg/mL |

| Klebsiella pneumoniae | <1 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. This compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. For example:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

These findings indicate that the compound may have therapeutic potential in cancer treatment due to its selective toxicity .

Case Studies

- Study on Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This study highlighted its potential as a dual-action antibacterial agent .

- Cytotoxicity Assessment : A research article assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant growth inhibition in HeLa cells compared to normal fibroblasts. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Mechanistic Insights : Further investigations into its mechanism revealed that the nitro group plays a pivotal role in its biological activity by forming reactive intermediates that disrupt cellular functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.